molecular formula C65H84F3N17O17 B8198309 Kisspeptin-10, rat (TFA)

Kisspeptin-10, rat (TFA)

Cat. No.: B8198309
M. Wt: 1432.5 g/mol
InChI Key: ZKCRYTJFHFFTIK-QDUZOICUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kisspeptin-10, rat (TFA) is a potent peptide known for its role as a vasoconstrictor and inhibitor of angiogenesisThis compound has shown potential antioxidant properties and can reduce Methotrexate-induced reproductive toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kisspeptin-10, rat (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like HBTU or HATU and bases like DIPEA. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Kisspeptin-10, rat (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Kisspeptin-10, rat (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions:

    Coupling Reagents: HBTU, HATU

    Bases: DIPEA

    Cleavage Reagents: TFA (trifluoroacetic acid)

    Purification: HPLC

Major Products Formed: The primary product formed is the Kisspeptin-10, rat (TFA) peptide itself. During synthesis, intermediate protected peptides are also formed, which are subsequently deprotected to yield the final product .

Mechanism of Action

Kisspeptin-10, rat (TFA) exerts its effects by binding to the kisspeptin receptor (KISS1 or GPR54). This binding activates a signaling cascade involving G-proteins, which in turn modulate various downstream pathways. These pathways include the regulation of gonadotropin-releasing hormone secretion, inhibition of angiogenesis, and modulation of reproductive functions . The peptide also influences lipid metabolism and glucose uptake in adipocytes .

Comparison with Similar Compounds

Uniqueness: Kisspeptin-10, rat (TFA) is unique due to its specific sequence and high potency as a vasoconstrictor and angiogenesis inhibitor. Its ability to reduce Methotrexate-induced reproductive toxicity and potential antioxidant properties further distinguish it from other kisspeptin peptides .

Biological Activity

Kisspeptin-10 (KP-10) is a decapeptide derived from the KISS1 gene, playing a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This peptide is crucial for initiating the secretion of gonadotropin-releasing hormone (GnRH), which subsequently stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Understanding the biological activity of KP-10 in rats provides insights into its mechanisms and potential therapeutic applications in reproductive health.

Kisspeptin-10 acts primarily through its receptor, KISS1R, which is a G protein-coupled receptor. Upon binding, KP-10 activates various signaling pathways, particularly those involving Gαq and Gαz proteins. This activation leads to increased intracellular calcium levels and subsequent stimulation of downstream signaling cascades that regulate gonadotropin secretion.

Pharmacological Studies

Research has demonstrated that KP-10 significantly influences LH secretion. For instance, a study involving ovariectomized female Sprague Dawley rats showed that intravenous administration of KP-10 resulted in a dose-dependent increase in LH levels, with notable effects observed at doses as low as 7.5 nmol . Table 1 summarizes key findings from pharmacological studies on KP-10:

Study Dose (nmol) LH Increase Notes
7.5SignificantDose-dependent response observed.
100Marked increaseNo change in GnRH pulse generator frequency.
4 μg/kg·hSustained increaseContinuous infusion maintained elevated LH levels.

Effects on Neurotransmitter Levels

Kisspeptin-10 also affects neurotransmitter levels in the hypothalamus. A study reported that KP-10 treatment led to increased expression of neuropeptide Y (NPY) while decreasing brain-derived neurotrophic factor (BDNF) expression at higher concentrations . Additionally, it was found to decrease levels of serotonin (5-HT) and dopamine (DA), suggesting a potential orexigenic effect mediated by alterations in these neurotransmitters .

Case Studies and Clinical Relevance

In clinical settings, kisspeptin has been shown to stimulate LH and testosterone secretion effectively. A human study indicated that administration of KP-10 resulted in significant increases in serum LH levels, demonstrating its potential as a therapeutic agent for conditions related to reproductive health . The following case study illustrates this:

Case Study: Kisspeptin Administration in Humans

  • Objective: To evaluate the effects of kisspeptin-10 on LH secretion.
  • Method: Participants received bolus doses of KP-10.
  • Results: LH levels increased significantly from baseline after administration, with no adverse effects reported on vital signs or metabolic parameters .

Structure-Activity Relationship

The biological activity of kisspeptin is influenced by its structure. Mutational studies have shown that specific amino acid substitutions can significantly alter its binding affinity and activity at KISS1R. For example, changes at positions F6A and Y10A resulted in decreased activity, highlighting the importance of these residues for optimal receptor interaction .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O15.C2HF3O2/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35;3-2(4,5)1(6)7/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRYTJFHFFTIK-QDUZOICUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H84F3N17O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1432.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.